2,2-Diethyl-1-pentanol
Overview
Description
Synthesis Analysis
2,2-Diethyl-1-pentanol and similar compounds can be synthesized through various chemical pathways. For example, β-diketone interactions with diethylamine produce adducts that can undergo further reactions to form different compounds, demonstrating a method of synthesizing complex molecules from simpler ones (Emsley et al., 1986). Additionally, compounds such as 1,3-diethynylbicyclo[1.1.1]pentane serve as molecular building blocks for creating extended, rigid, rod-like molecules, indicating a synthetic strategy for constructing molecules with specific structural features (Kaleta et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-Diethyl-1-pentanol has been determined using various analytical techniques, including X-ray diffraction. These studies reveal details about the atomic arrangement and molecular geometry, which are essential for understanding the chemical behavior and potential applications of these compounds. For example, the crystal structure of certain adducts shows novel hydrogen-bonded dimers, which are critical for understanding molecular interactions (Emsley et al., 1986).
Chemical Reactions and Properties
2,2-Diethyl-1-pentanol participates in a variety of chemical reactions, reflecting its reactivity and potential utility in synthesis. For instance, the synthesis and reactions of 1,3-diethynylbicyclo[1.1.1]pentane demonstrate its role as a precursor for more complex molecules (Kaleta et al., 2012). Moreover, the study of pentacoordinate 1,2-oxastibetanes offers insights into the behavior of pentavalent organoantimony compounds, which could be analogous to the reactions involving 2,2-Diethyl-1-pentanol (Uchiyama et al., 2006).
Physical Properties Analysis
The physical properties of 2,2-Diethyl-1-pentanol, such as boiling point, melting point, solubility, and density, are influenced by its molecular structure. The study of excess molar volumes of various alcohols, including pentan-1-ol, provides insights into the intermolecular interactions and the effect of molecular structure on physical properties (Wang & Yan, 2010).
Chemical Properties Analysis
The chemical properties of 2,2-Diethyl-1-pentanol, such as acidity, basicity, reactivity with acids and bases, and behavior in chemical reactions, are crucial for its applications. The synthesis and properties of related compounds, such as aminomethyloxy derivatives, provide a basis for understanding the chemical behavior of 2,2-Diethyl-1-pentanol and similar molecules (Dzhafarov et al., 2010).
Scientific Research Applications
Biofuel Production and Engine Performance :
- Pentanol isomers, including 2,2-Diethyl-1-pentanol, are considered for biofuel applications due to their production as by-products in microbial fermentations and potential as alternative fuels (Cann & Liao, 2009).
- Studies on diesel engines using blends of diesel and pentanol, including 1-pentanol, show promising results for engine performance and exhaust emission characteristics (Yilmaz & Atmanli, 2017).
- The use of 1-pentanol/diesel blends in CRDI diesel engines, with varying EGR rates, demonstrates changes in engine performance and emission characteristics (Santhosh et al., 2020).
Combustion and Kinetic Studies :
- Research on 1-pentanol oxidation and combustion provides insights into its characteristics as an alternative fuel, contributing to better understanding and development of efficient combustion systems (Togbé et al., 2011).
- The thermal decomposition of pentanol isomers, including studies on their kinetic behavior, provides valuable data for developing detailed kinetic models for pentanol combustion (Zhao et al., 2012).
Chemical Properties and Interactions :
- The study of binary mixtures containing diethyl carbonate and pentanol isomers, including excess molar enthalpies, contributes to understanding their interactions and properties in various chemical applications (Francesconi et al., 1999).
- Investigations into the adsorption of pentan-1-ol on gold, using capacitance and surface conductance methods, offer insights into surface chemistry and potential applications in material science (Tucceri & Posadas, 1987).
Safety And Hazards
properties
IUPAC Name |
2,2-diethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-7-9(5-2,6-3)8-10/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSORZZLPKIHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161927 | |
Record name | 2,2-Diethyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyl-1-pentanol | |
CAS RN |
14202-62-1 | |
Record name | NSC 84195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC84195 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diethyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIETHYL-1-PENTANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The structure-water solubility modeling of aliphatic alcohols was performed using the weighted path numbers. Aliphatic alcohols were represented by weighted trees. The weight of …
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